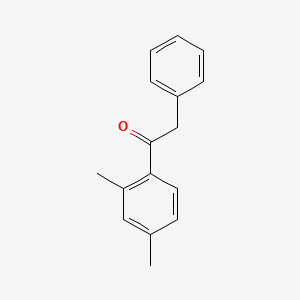

Benzyl 2,4-dimethylphenyl ketone

Description

Structure

3D Structure

Properties

CAS No. |

3843-88-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-phenylethanone |

InChI |

InChI=1S/C16H16O/c1-12-8-9-15(13(2)10-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

KJAUDBXFCKCQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of Benzyl 2,4 Dimethylphenyl Ketone Transformations

Fundamental Reaction Pathways of Ketones

Ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms, exhibit a range of predictable reaction mechanisms. The polarity of the carbonyl group, with its electron-deficient carbon and electron-rich oxygen, is central to its reactivity. libretexts.orgchemistrysteps.com

Nucleophilic Addition Mechanisms to Carbonyl Groups

Nucleophilic addition is a characteristic reaction of ketones like Benzyl (B1604629) 2,4-dimethylphenyl ketone. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the π-bond electrons to shift to the oxygen atom. jove.com This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The reactivity of the carbonyl group can be influenced by the strength of the nucleophile. Strong nucleophiles can directly attack the carbonyl carbon. jove.com Weaker nucleophiles, however, often require acid catalysis. jove.com The acid protonates the carbonyl oxygen, creating a resonance-stabilized oxonium cation, which significantly enhances the electrophilicity of the carbonyl carbon and facilitates the attack by the weak nucleophile. jove.com

A key stereochemical outcome of this mechanism is the change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the groups attached to the ketone are not identical, as in the case of Benzyl 2,4-dimethylphenyl ketone, this reaction creates a new chiral center. libretexts.org

Common nucleophilic addition reactions for ketones include:

Addition of Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate, which is then protonated to yield a tertiary alcohol. ksu.edu.sa

Addition of Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, forming a secondary alcohol after protonation. ksu.edu.sa

Addition of Cyanide: The cyanide ion (CN⁻) adds to form a cyanohydrin, a molecule containing both a cyano and a hydroxyl group. ksu.edu.samasterorganicchemistry.com This reaction is typically base-catalyzed. ksu.edu.sa

Formation of Imines: Primary amines react with ketones to form imines (Schiff bases), compounds with a carbon-nitrogen double bond, through a process that involves nucleophilic addition followed by the elimination of water. ksu.edu.sa

Formation of Hemiacetals: In the presence of an acid catalyst, alcohols add to ketones to form hemiacetals. ksu.edu.sa

Enolization and α-Functionalization Mechanisms of Ketones

Ketones that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) can exist in equilibrium with their enol tautomers. This process, known as enolization, requires either an acid or a base catalyst to proceed at a significant rate. libretexts.org

Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form an enolate anion. This enolate is a resonance-stabilized, ambident ion, meaning it can react at two different sites (the α-carbon or the oxygen). libretexts.org Protonation of the enolate on the oxygen atom yields the enol. libretexts.org

Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is first protonated. This increases the acidity of the α-hydrogens, allowing a weak base (like the solvent) to remove a proton from the α-carbon, directly forming the enol. libretexts.org The proton removal from the α-carbon is the rate-determining step in this process. libretexts.org

The formation of the nucleophilic enolate or enol allows for a variety of reactions at the α-position, known as α-functionalization. researchgate.net This is a powerful strategy for forming new bonds at the carbon adjacent to the carbonyl group. nih.gov Traditional methods involve reacting the nucleophilic enolate with a suitable electrophile. researchgate.netnih.gov This approach is widely used for creating carbon-carbon and carbon-heteroatom bonds. nih.gov However, reactions with typically nucleophilic heteroatoms require specialized electrophilic reagents where the heteroatom's oxidation state has been altered. nih.govspringernature.com

Oxidative Transformation Mechanisms and Intermediates in Ketone Formation

Ketones themselves are generally resistant to oxidation, except under harsh conditions using strong oxidizing agents like potassium permanganate (B83412), which can cleave carbon-carbon bonds. quora.comchemguide.co.uk However, a significant transformation that ketones can undergo is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxycarboxylic acid, such as m-CPBA (meta-chloroperoxybenzoic acid). libretexts.orgchemistrysteps.com The resulting ester can then be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com

The mechanism of the Baeyer-Villiger oxidation is notable for its rearrangement step:

Nucleophilic Attack: The peroxy acid oxygen attacks the carbonyl carbon of the ketone. libretexts.org

Proton Transfer: An intramolecular proton transfer occurs. libretexts.org

Intermediate Formation: Protonation of the alkoxide leads to the formation of the Criegee intermediate. libretexts.org

Rearrangement: One of the alkyl groups attached to the original carbonyl carbon migrates from carbon to oxygen, with the simultaneous elimination of a carboxylic acid. libretexts.org

The migratory aptitude of the alkyl groups determines which ester is formed. The general trend is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the migratory aptitude of the benzyl versus the 2,4-dimethylphenyl group would dictate the structure of the resulting ester.

Advanced Mechanistic Elucidation Techniques

To gain deeper insight into the precise pathways of chemical reactions, chemists employ sophisticated investigative techniques. These methods allow for the detailed study of reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events.

Isotopic Labeling Studies in Mechanistic Analysis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by replacing an atom in a reactant with one of its isotopes. ias.ac.in By tracking the position of the isotope in the products, chemists can infer the pathway of the reaction. ias.ac.innumberanalytics.com This method is particularly useful because it generally does not alter the chemical mechanism being studied. ias.ac.in

For ketone transformations, isotopic labeling can be applied in several ways:

Oxygen-18 (¹⁸O) Labeling: To study nucleophilic addition, a ketone can be treated with H₂¹⁸O in the presence of an acid catalyst. The ¹⁸O isotope can become incorporated into the ketone's carbonyl group. youtube.com This occurs via the formation of a hydrate (B1144303) intermediate, followed by the elimination of H₂¹⁶O, demonstrating the reversibility of hydration and providing evidence for the addition-elimination mechanism. youtube.com

Deuterium (²H or D) Labeling: Deuterium can be used to probe enolization mechanisms. For example, the rate of halogenation of a ketone is often dependent on the rate of enolization. By replacing the α-hydrogens with deuterium, a primary kinetic isotope effect (KIE) can be observed. youtube.com A slower reaction rate with the deuterated compound indicates that the C-H (or C-D) bond is broken in the rate-limiting step, which is consistent with enolization being the slow step in the reaction. youtube.com

Table 1: Applications of Isotopic Labeling in Ketone Reactions

| Isotope | Application | Mechanistic Insight |

| Oxygen-18 (¹⁸O) | Exchange studies in H₂¹⁸O | Demonstrates the reversible formation of hydrate intermediates in nucleophilic addition. youtube.com |

| Deuterium (²H) | α-Deuteration in halogenation reactions | Reveals that C-H bond breaking at the α-position is the rate-determining step, supporting the enolization mechanism. youtube.com |

| Deuterium (²H) | Study of degenerate rearrangements | Can be used to track atomic positions in reactions where the product is chemically identical to the reactant. ias.ac.in |

Transition State Analysis and Reaction Coordinate Exploration

The transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the potential energy surface along the reaction coordinate. wikipedia.orgmasterorganicchemistry.com It represents the energy barrier that must be overcome for reactants to become products. masterorganicchemistry.com Understanding the structure and energy of the transition state is crucial for understanding reaction rates and mechanisms.

Computational chemistry provides powerful tools for exploring reaction pathways:

Potential Energy Surface (PES): A PES is a mathematical or graphical representation of the potential energy of a system as a function of the positions of its atoms. libretexts.org By mapping the PES, chemists can identify the lowest energy path from reactants to products, which is known as the reaction coordinate. libretexts.org

Transition State Searching: Computational methods can be used to locate the exact geometry of a transition state, which corresponds to a first-order saddle point on the PES—a minimum in all directions except for the one along the reaction coordinate. wikipedia.org

Hammond-Leffler Postulate: This principle provides a qualitative understanding of the transition state's structure. It states that the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. wikipedia.org For an exothermic reaction, the transition state is "early" and resembles the reactants. For an endothermic reaction, it is "late" and resembles the products. wikipedia.org

For a reaction like the nucleophilic addition of a hydride to this compound, computational analysis could model the approach of the hydride to the carbonyl carbon. The transition state would feature a partially formed C-H bond and a partially broken C=O π-bond, with the geometry of the carbonyl carbon being intermediate between trigonal planar and tetrahedral. youtube.com

Kinetic Investigations of Reaction Rates and Selectivity

While specific kinetic data such as rate constants for this compound are not extensively documented in publicly available literature, the principles of kinetic analysis for related ketones offer significant insights. Kinetic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and controlling product selectivity.

For analogous reactions, such as the oxidation of benzyl alcohols to the corresponding ketones and aldehydes, kinetic studies have been performed. For instance, the aerobic oxidation of benzyl alcohol catalyzed by cobalt porphyrin has been shown to follow Michaelis-Menten kinetics, with a mathematical model developed to predict the reaction progress under various concentrations. gdut.edu.cn Such models are invaluable for process optimization and reactor design. gdut.edu.cn

The influence of substituents on reaction rates is a key aspect of kinetic investigations. In the metal-catalyzed aerobic oxidation of phenyl-substituted 4-benzylpyridines, it has been observed that substitution on the pyridine (B92270) ring significantly impacts the reaction rate. nih.gov This highlights the sensitivity of reaction kinetics to the electronic and steric properties of the substrate, a principle that directly applies to transformations of this compound, where the methyl groups on the phenyl ring would be expected to influence reaction rates and selectivity. For example, in the rhodium-catalyzed alkylation of aromatic ketones, electron-donating groups on the phenyl ring were found to facilitate the reaction, while electron-withdrawing groups were detrimental. mdpi.com

Catalytic Reaction Mechanism Studies

The transformation of this compound and related aryl benzyl ketones is often facilitated by catalysts, which open up specific reaction pathways. Both metal-based and photocatalytic systems have been explored for the modification of these ketones.

Metal-Catalyzed Reaction Pathways for Ketone Modifications

A variety of transition metals have been shown to catalyze the modification of benzyl ketones, demonstrating the versatility of these catalysts in organic synthesis. These reactions often involve the activation of C-H or C-C bonds adjacent to the carbonyl group.

Rhodium catalysts, for example, have been employed for acyl-transfer reactions between benzyl ketones and thioesters, leading to unsymmetrical ketones through the cleavage of the ketone's CO-C bond and subsequent intermolecular rearrangement. nih.gov Rhodium has also been used in the oxidative coupling of aryl benzyl ketones to produce 2,3-diaryl-1,4-diketones. researchgate.net In these reactions, it is proposed that a rhodium enolate is formed as a key intermediate. researchgate.net

Palladium catalysts are widely used for various transformations. These include the benzylation of carboxylic acids with toluene (B28343) derivatives via C-H activation, a process that offers an atom-economical route to benzyl esters. organic-chemistry.orglabxing.com Palladium has also been utilized in the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides, proceeding through a proposed tricatalytic cycle involving α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org Furthermore, palladium catalysis enables the cross-coupling of benzyl bromides with lithium acetylides, providing a rapid and highly selective method for the synthesis of benzylic acetylenes. nih.gov

Copper catalysts are effective for the aerobic oxidation of the methylene (B1212753) group in related aryl(di)azinylmethanes to the corresponding ketones. nih.gov Copper-based systems have also been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols. acs.org

The table below summarizes various metal-catalyzed reactions applicable to benzyl ketone frameworks.

| Catalyst System | Transformation | Reactant Type | Proposed Mechanism Highlights |

| RhH(CO)(PPh3)3 / dppBz | Acyl-transfer | Benzyl ketone and thioester | Cleavage of ketone CO-C bond and intermolecular rearrangement. nih.gov |

| RhH(PPh4) / dppBz | Oxidative Coupling | Aryl benzyl ketone | Formation of rhodium enolates followed by oxidative coupling. researchgate.net |

| [Cp*RhCl2]2 / Cu(OAc)2·H2O | C-H Alkylation | Aromatic ketone and allylic alcohol | Ketone carbonyl acts as a directing group for C-H activation. mdpi.com |

| Pd(OAc)2 | C-H Acyloxylation | Carboxylic acid and toluene | Direct benzylation via palladium-catalyzed C-H activation. organic-chemistry.orglabxing.com |

| Pd(dba)2 / NiXantPhos | Debenzylative Cross-Coupling | Aryl benzyl sulfide (B99878) and aryl bromide | Tandem α-arylation, C-S cleavage, and C-S formation. organic-chemistry.org |

| Copper or Iron salts / O2 | Benzylic Oxidation | Aryl(di)azinylmethane | Oxidation of the methylene group to a ketone. nih.gov |

| Dual Ni/Photoredox | Deacylative Arylation/Alkynylation | Cyclic and methyl ketones | Formation of an alkyl radical via oxidative cleavage for cross-coupling. nih.gov |

Photocatalytic Mechanisms and Excited State Intermediates

Photocatalysis offers an alternative approach to the transformation of ketones, utilizing light to initiate chemical reactions. Diaryl ketones, including structures like this compound, are known to be photoactive. researchgate.netrsc.orgunipd.it

Upon absorption of light, a diaryl ketone is promoted to an electronically excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet excited state. rsc.org This triplet state is a key intermediate and can participate in several reaction pathways:

Hydrogen Atom Transfer (HAT): The excited triplet ketone can act as a radical species, abstracting a hydrogen atom from a suitable donor. researchgate.netacs.org This is a common pathway in photochemical reactions.

Energy Transfer: The excited ketone can transfer its energy to another molecule, which then undergoes a chemical reaction. Diaryl ketones are efficient triplet photosensitizers for this reason. researchgate.net

Electron Transfer: The excited ketone can act as either an electron donor or an acceptor. For instance, an excited aryl ketone can donate an electron to an aminating reagent, generating a ketone cation radical and initiating a radical aromatic substitution. rsc.org

A notable example is the dual nickel/photoredox-catalyzed deacylative arylation and alkynylation of unstrained ketones. nih.gov In this system, a photocatalyst absorbs light and initiates a process that leads to the oxidative cleavage of the ketone's α-C-C bond, forming an alkyl radical. This radical is then intercepted by a nickel complex to facilitate cross-coupling reactions. nih.gov

The photocatalytic oxidation of benzyl alcohols to aldehydes and ketones on semiconductor surfaces like titanium dioxide (TiO2) under visible light also provides mechanistic insights. researchgate.net The reaction is believed to proceed through the formation of a surface complex between the alcohol and the photocatalyst, which upon irradiation, generates reactive oxygen species and radical intermediates that lead to the oxidized product. researchgate.netmdpi.com While the substrate is an alcohol, the principles of photocatalyst excitation and radical formation are relevant to ketone transformations.

The study of excited state intermediates is often carried out using techniques like laser flash photolysis, which allows for the direct observation and characterization of transient species like triplet states and radical ions, providing crucial evidence for proposed reaction mechanisms. umd.edu

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for Aryl Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) 2,4-dimethylphenyl ketone, ¹H and ¹³C NMR spectroscopy would offer unambiguous evidence for its structure.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzyl and the 2,4-dimethylphenyl rings, as well as singlets for the benzylic methylene (B1212753) protons and the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the substitution pattern on the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, and their chemical shifts would be differentiated based on their substitution. The methylene carbon and the two methyl carbons would also exhibit distinct signals.

Predicted ¹H NMR Data for Benzyl 2,4-dimethylphenyl ketone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20-7.40 | Multiplet | 5H |

| Aromatic (Dimethylphenyl) | 7.00-7.20 | Multiplet | 3H |

| Methylene (-CH₂-) | ~4.20 | Singlet | 2H |

| Methyl (-CH₃) | ~2.30 | Singlet | 3H |

| Methyl (-CH₃) | ~2.10 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic (Substituted) | 125-145 |

| Aromatic (Unsubstituted) | 128-135 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-CH₃) | ~21 |

| Methyl (-CH₃) | ~19 |

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable. A COSY spectrum would reveal correlations between adjacent protons, helping to delineate the spin systems within the aromatic rings. youtube.com An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. youtube.com

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) is a one-dimensional NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.org A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. libretexts.orgjove.com A DEPT-90 experiment would only show signals for CH groups. libretexts.org These experiments would confirm the presence of the methylene group and the two methyl groups in this compound.

In modern NMR spectroscopy, advanced techniques for solvent suppression and data processing are crucial for obtaining high-quality spectra.

Solvent Suppression: When a sample is dissolved in a protonated solvent, the intense solvent signal can obscure the signals of the analyte. wikipedia.org Techniques like presaturation, where the solvent resonance is selectively irradiated and saturated before data acquisition, are commonly used. acs.org Other methods, such as WATERGATE (Water Suppression by Gradient-Tailored Excitation), use pulsed-field gradients to achieve excellent solvent suppression while preserving signals from exchangeable protons. acs.org

Data Processing: The raw NMR data, known as the Free Induction Decay (FID), is a time-domain signal. To obtain the familiar frequency-domain spectrum, the FID undergoes a series of mathematical manipulations. researchgate.netcreative-biostructure.com This includes Fourier transformation, which converts the time-domain data into the frequency domain. github.io Subsequent processing steps involve phase correction to ensure all peaks are in the absorptive mode and baseline correction to produce a flat baseline. github.io Apodization, or window function application, can be used to improve the signal-to-noise ratio or the resolution of the spectrum. github.io

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This allows for the determination of the exact mass of the molecular ion. From the exact mass, the elemental composition of the molecule can be unequivocally determined, as different elemental formulas will have slightly different exact masses. nih.gov For this compound (C₁₆H₁₆O), HRMS would confirm this elemental composition, distinguishing it from other isobaric compounds.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides significant insight into the molecular structure. For aromatic ketones, a common fragmentation pathway is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. whitman.edujove.com

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl group and the benzyl group, leading to the formation of a 2,4-dimethylbenzoyl cation.

Cleavage of the bond between the carbonyl group and the 2,4-dimethylphenyl group, resulting in a benzyl radical and a benzoyl cation.

The relative abundance of these fragment ions can provide information about the stability of the resulting ions and radicals.

Isotopic patterns in the mass spectrum arise from the natural abundance of isotopes of the elements present in the molecule. For an organic molecule containing carbon, the molecular ion peak will be accompanied by a smaller peak at M+1, corresponding to the presence of a ¹³C atom. The relative intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule, providing another piece of evidence for the elemental composition.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Structure |

| Molecular Ion | 224 | [C₁₆H₁₆O]⁺ |

| 2,4-Dimethylbenzoyl cation | 133 | [C₉H₉O]⁺ |

| Benzoyl cation | 105 | [C₇H₅O]⁺ |

| 2,4-Dimethylphenyl cation | 105 | [C₈H₉]⁺ |

| Phenyl cation | 77 | [C₆H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment; conjugation with the aromatic ring typically lowers the stretching frequency. jove.com Other characteristic absorptions would include C-H stretching vibrations for both the aromatic and aliphatic protons, and C=C stretching vibrations from the aromatic rings. libretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Aromatic ketones typically exhibit two main absorption bands in the UV-Vis region. The more intense band, occurring at shorter wavelengths, is due to a π → π* transition, while a weaker band at longer wavelengths corresponds to an n → π* transition of the carbonyl group. jove.commsu.edu The conjugation of the carbonyl group with the aromatic rings in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). jove.com

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Approximate λₘₐₓ (nm) |

| π → π | ~240-280 |

| n → π | ~300-340 |

Advanced IR Spectroscopy Techniques (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy is the most common IR technique. For an aryl ketone like this compound, the FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In conjugated systems, such as aromatic ketones, this peak typically appears at a lower wavenumber compared to saturated ketones (which absorb around 1715 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the C=O double bond. jove.comlibretexts.org For substituted acetophenones, this band is generally observed in the range of 1685-1700 cm⁻¹. researchgate.netresearchgate.net The presence of alkyl substituents on the phenyl ring is expected to have a minor electronic effect on this absorption.

Other significant absorptions for this compound would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the benzyl CH₂ and methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings appear in the fingerprint region below 900 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

While FT-IR provides foundational data, more advanced techniques offer enhanced resolution and capabilities:

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy provides high spectral power and speed, enabling real-time analysis and high-resolution imaging.

Optical Photothermal IR (O-PTIR) Spectroscopy and Atomic Force Microscope-based IR (AFM-IR) are nanoscale chemical imaging techniques that can provide IR spectra with spatial resolution far below the diffraction limit, allowing for the analysis of chemical composition at the sub-micrometer level.

UV-Vis Spectroscopic Studies of Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. msu.edu Aryl ketones typically display two characteristic absorption bands corresponding to two types of electronic transitions:

π → π* Transition: This is an allowed transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically high in intensity (large molar absorptivity, ε) and occurs at a shorter wavelength (higher energy). For acetophenone (B1666503), this transition is observed around 240-250 nm. msu.eduwikipedia.org

n → π* Transition: This is a formally forbidden transition, involving the excitation of an electron from a non-bonding (n) orbital on the carbonyl oxygen to a π* antibonding orbital. It is characterized by its low intensity (small ε) and occurs at a longer wavelength (lower energy), typically in the 270-300 nm range for simple ketones. jove.commasterorganicchemistry.comlibretexts.org

For this compound, the extensive conjugation involving both aromatic rings and the carbonyl group is expected to cause a bathochromic (red) shift in both transitions compared to simpler ketones like acetone or acetophenone. jove.comlibretexts.org The π → π* transition would likely shift to a longer wavelength due to the extended chromophore. The n → π* transition would also be shifted and may be observed as a distinct shoulder on the tail of the more intense π → π* band.

| Electronic Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | ~240 - 280 | > 10,000 L mol⁻¹ cm⁻¹ | High intensity, associated with the conjugated aromatic system. |

| n → π | ~300 - 340 | < 1,000 L mol⁻¹ cm⁻¹ | Low intensity, characteristic of the carbonyl group. |

X-ray Crystallography for Precise Molecular Geometry Determination

Single Crystal X-ray Diffraction Studies for Molecular Confirmation

A single-crystal X-ray diffraction (SC-XRD) study would provide unequivocal confirmation of the molecular structure of this compound. mdpi.com Although a specific crystal structure for this compound is not publicly available, data from analogous structures, such as Benzyl Phenyl Ketone (Deoxybenzoin), can provide insight into the expected molecular geometry. fishersci.calabproinc.com

The analysis would reveal:

The sp² hybridization of the carbonyl carbon and the trigonal planar geometry around it.

The precise bond lengths of the C=O double bond and the adjacent C-C single bonds.

The bond angles within and between the aromatic rings and the ketone group.

The torsion angles describing the orientation of the two aromatic rings relative to the carbonyl group. It is expected that the rings would be twisted out of the plane of the C=O group to minimize steric hindrance.

The table below presents illustrative crystallographic data for a related aryl ketone, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, to demonstrate the type of information obtained from an SC-XRD experiment. vensel.org

| Parameter | Value (for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide) vensel.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Volume (ų) | 1452.94(14) |

| Z (Molecules per unit cell) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. mdpi.comrsc.org For an aryl ketone like this compound, the crystal packing would likely be stabilized by a combination of the following interactions:

Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen is a hydrogen bond acceptor and can form weak hydrogen bonds with C-H groups from the aromatic rings or the aliphatic CH₂/CH₃ groups of neighboring molecules.

π-π Stacking Interactions: The electron-rich aromatic rings can stack on top of each other in either a parallel or offset fashion, contributing significantly to the crystal's stability. nih.gov

C-H···π Interactions: A C-H bond from one molecule can interact with the face of an aromatic ring of an adjacent molecule.

Computational Chemistry and Quantum Chemical Investigations of Benzyl 2,4 Dimethylphenyl Ketone

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. Calculations are typically performed using a functional, such as the widely used B3LYP hybrid functional, and a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals. sciforum.netnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. sciforum.net For Benzyl (B1604629) 2,4-dimethylphenyl ketone, this process would reveal the precise three-dimensional arrangement of the atoms, including critical bond lengths, bond angles, and dihedral angles.

The conformation of benzophenone (B1666685) and its derivatives is characterized by the twisting of the two phenyl rings relative to the central carbonyl group. nih.gov This twist is a balance between the steric hindrance of the rings and the electronic effects of conjugation. In Benzyl 2,4-dimethylphenyl ketone, the presence of the methylene (B1212753) bridge between the carbonyl and one phenyl ring, along with the two methyl groups on the other ring, would lead to a complex, asymmetric, low-symmetry conformation. The optimized geometry would likely show significant twisting in the dihedral angles involving the aromatic rings to minimize steric clashes.

Table 1: Projected Geometric Parameters for this compound (Optimized) (Note: These are representative values based on known chemistry and are not from a specific study on this molecule.)

| Parameter | Bond/Atoms Involved | Projected Value |

| Bond Lengths | ||

| C=O | Carbonyl | ~1.22 Å |

| C-CO | 2,4-dimethylphenyl - Carbonyl | ~1.50 Å |

| CO-CH₂ | Carbonyl - Methylene | ~1.51 Å |

| CH₂-C | Methylene - Benzyl Ring | ~1.52 Å |

| C-C | Aromatic (average) | ~1.40 Å |

| C-H | Aromatic (average) | ~1.08 Å |

| Bond Angles | ||

| Phenyl-C-O | C-C=O angle | ~120° |

| Phenyl-C-CH₂ | C-C-C angle | ~118° |

| O=C-CH₂ | O=C-C angle | ~122° |

| Dihedral Angle | ||

| Phenyl-C-C-Phenyl | Twist angle between rings | Highly twisted, likely > 60° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ontosight.ai The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be primarily located on the electron-rich 2,4-dimethylphenyl ring, which is activated by the electron-donating methyl groups. The LUMO would likely be distributed over the carbonyl group and the benzyl ring, as the C=O group is electron-withdrawing and can accept electron density. researchgate.net The energy of these orbitals allows for the calculation of global reactivity descriptors. semanticscholar.org

Table 2: Projected Frontier Orbital Energies and Reactivity Descriptors (Note: These are representative values.)

| Parameter | Formula | Projected Value (eV) |

| EHOMO | - | -6.50 |

| ELUMO | - | -1.75 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.75 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Hardness (η) | (I - A) / 2 | 2.375 |

| Softness (S) | 1 / (2η) | 0.210 |

| Electronegativity (χ) | (I + A) / 2 | 4.125 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.58 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow represent intermediate or near-zero potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated on the electronegative oxygen atom of the carbonyl group, highlighting it as the primary site for electrophilic attack or hydrogen bonding. rsc.org Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic rings. The π-systems of the aromatic rings would show regions of moderate negative potential above and below the plane of the rings.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions like hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy (E(2)). wisc.edu

For this compound, significant hyperconjugative interactions would be expected. Key interactions would include the delocalization of the oxygen lone pairs (n) into the antibonding orbitals (σ* or π) of adjacent C-C and C=O bonds. Furthermore, delocalization from the π orbitals of the phenyl rings into the π orbital of the carbonyl group would also contribute to the molecule's stability. These interactions are fundamental to understanding electron delocalization and resonance effects within the molecule. frontiersin.orgunits.it

Table 3: Projected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: These are representative interactions and plausible energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-Cphenyl) | ~25-35 | n → π (Resonance) |

| LP (O) | σ(CO-CH₂) | ~5-8 | n → σ (Hyperconjugation) |

| π (Cring-Cring) | π(C=O) | ~15-25 | π → π (Conjugation) |

| σ (C-Hmethyl) | π(Cring-Cring) | ~2-5 | σ → π (Hyperconjugation) |

Advanced Quantum Chemical Topology Studies

Beyond DFT, advanced topological analyses of the electron density provide a deeper, more quantitative description of chemical bonding.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density (ρ(r)) of a molecule into discrete atomic basins. nih.gov This theory allows for a rigorous definition of a chemical bond through the analysis of critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms but a maximum in the other two directions, representing a "saddle point" on the electron density surface. researchgate.net

The properties at the BCP, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and various energy densities, provide a quantitative description of the bond's nature. rsc.orgacs.org

Electron Density (ρ(r)) : Higher values indicate greater shared electron density and are often correlated with bond order.

Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) indicates a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, characteristic of closed-shell (ionic, van der Waals, or hydrogen bond) interactions.

Total Energy Density (H(r)) : A negative value for H(r) is another strong indicator of covalent character.

For this compound, QTAIM analysis would characterize the C=O bond as a polar covalent bond with high ρ(r) and a slightly positive ∇²ρ(r). The C-C bonds within the aromatic rings would show clear covalent character (negative ∇²ρ(r) and H(r)).

Table 4: Projected QTAIM Parameters at Bond Critical Points (BCPs) (Note: These are representative values in atomic units (a.u.).)

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | H(r) (Hartree/ų) | Bond Character |

| C=O | ~2.5-3.0 | > 0 | < 0 | Polar Covalent |

| C-CO | ~1.7-1.9 | < 0 | < 0 | Covalent |

| C-C (Aromatic) | ~1.7-1.8 | < 0 | < 0 | Covalent |

| CO-CH₂ | ~1.6-1.7 | < 0 | < 0 | Covalent |

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.gov The NCI plot is a computational tool that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, based on the electron density (ρ) and its reduced density gradient (s). acs.orgnih.gov The analysis generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interactions. Typically, blue or green surfaces signify attractive interactions like hydrogen bonds and van der Waals forces, while red or brown areas denote repulsive steric clashes. youtube.comyoutube.com

For this compound, an NCI plot analysis would be expected to reveal several key non-covalent interactions that dictate its conformational preferences and potential for intermolecular association. The primary interactions would likely include:

C-H···π Interactions: The possibility of weak hydrogen bonds between the C-H bonds of the methylene bridge and the π-system of the aromatic rings could be visualized. These interactions, appearing as greenish isosurfaces, would further stabilize the molecule's folded conformation.

Steric Repulsion: Due to the presence of the two methyl groups on the phenyl ring, some degree of steric hindrance is expected. This would be represented by reddish isosurfaces, particularly between the methyl groups and the benzyl moiety, influencing the torsional angles of the molecule.

A qualitative representation of the expected NCI plot results for this compound is summarized in the table below.

| Interaction Type | Expected Location in this compound | NCI Plot Isosurface Color | Significance |

| van der Waals | Between the faces of the benzyl and 2,4-dimethylphenyl rings. | Green | Contributes to conformational stability. |

| C-H···π | Between the methylene C-H bonds and the aromatic rings. | Greenish-blue | Provides additional stabilization to the molecular structure. |

| Steric Repulsion | Between the methyl groups and the adjacent aromatic ring/methylene group. | Red/Brown | Influences the rotational barriers and preferred conformation. |

This table is a representation of expected results based on the principles of NCI plot analysis applied to similar aromatic ketones.

Molecular Dynamics (MD) Simulations in Understanding Dynamic Behavior and Confined Space Reactivity

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing a "virtual microscope" to observe molecular motion and interactions. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the dynamic nature of this compound in various environments and under different conditions.

In the context of this compound, MD simulations can be employed to understand its conformational dynamics in solution. The simulations would reveal the flexibility of the molecule, including the rotation around the single bonds connecting the carbonyl group to the aromatic rings and the methylene bridge. This would allow for the characterization of the dominant conformations and the energy barriers for interconversion between them.

Furthermore, MD simulations are particularly insightful for studying reactivity in confined spaces, such as within the pores of a zeolite or the active site of an enzyme. nih.gov For a reaction involving this compound, such as its reduction to the corresponding alcohol, confinement can significantly alter the reaction pathway and rate. MD simulations can model the ketone's diffusion into the confined space, its orientation, and the interactions with the surrounding environment. These simulations can reveal how confinement might pre-organize the reactant into a conformation that is more or less favorable for the reaction to occur.

A hypothetical MD simulation study of the reduction of this compound in a confined space compared to bulk solvent could yield the following insights:

| System | Key Dynamic Behavior | Impact on Reactivity |

| Bulk Solvent | High conformational flexibility with multiple accessible rotamers. Random orientation with respect to the reducing agent. | Standard reaction rates as determined by the intrinsic reactivity and solvent effects. |

| Confined Space (e.g., a nanopore) | Restricted conformational freedom, favoring specific orientations. Potential for specific interactions with the confining walls. | Reaction rates may be enhanced or retarded depending on whether the favored conformation aligns with the transition state geometry. |

This table presents a hypothetical comparison based on general principles of MD simulations in confined systems.

Quantitative Structure-Reactivity Relationships (QSRRs) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRRs) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built on the principle that the reactivity of a molecule is a function of its structural and electronic properties. By developing a QSRR, it becomes possible to predict the reactivity of new, un-synthesized compounds within the same chemical class.

For a class of compounds like substituted benzyl phenyl ketones, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, the rate of reduction by a hydride donor like sodium borohydride (B1222165). researchgate.net The first step in building a QSRR model is to define a set of molecular descriptors for each compound in a training set. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to find a mathematical equation that best correlates the descriptors with the experimentally measured reactivity (e.g., the reaction rate constant, k).

A hypothetical QSRR equation for the reduction of a series of substituted benzyl phenyl ketones might take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant, representing the electronic effect of a substituent.

Eₛ is the Taft steric parameter, quantifying the steric hindrance of a substituent.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's susceptibility to nucleophilic attack.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

For this compound, such a model could predict its reduction rate based on the electronic and steric effects of the two methyl groups on the phenyl ring. The electron-donating nature of the methyl groups would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reduction rate compared to an unsubstituted analog.

| Compound | Substituents | Expected Effect on Carbonyl Electrophilicity | Predicted Relative Reactivity in Reduction |

| Benzyl phenyl ketone | None | Baseline | Baseline |

| Benzyl 4-methylphenyl ketone | One electron-donating group | Slightly decreased | Slightly slower |

| This compound | Two electron-donating groups | Decreased | Slower |

| Benzyl 4-nitrophenyl ketone | One electron-withdrawing group | Increased | Faster |

This table provides a qualitative prediction based on the principles of QSRR and the known electronic effects of substituents.

Role of Benzyl 2,4 Dimethylphenyl Ketone in Advanced Organic Synthesis Methodologies

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the carbonyl group and the adjacent methylene (B1212753) group in Benzyl (B1604629) 2,4-dimethylphenyl ketone makes it a valuable starting material for the synthesis of various heterocyclic systems. These nitrogen-, sulfur-, and oxygen-containing ring structures are of immense interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Imidazole (B134444) Derivatives

Imidazole rings are a cornerstone of many pharmaceutical agents. The synthesis of imidazole derivatives can be achieved through various synthetic strategies. One common approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia (B1221849) or a primary amine. While direct synthesis from Benzyl 2,4-dimethylphenyl ketone is not the most common route, it can be transformed into a suitable precursor. For instance, oxidation of the methylene group adjacent to the carbonyl can yield a 1,2-dicarbonyl compound, which can then undergo cyclocondensation to form highly substituted imidazole derivatives. nih.govyoutube.com The development of N-benzylic heterocycles, including imidazoles, can also be approached through cross-coupling methodologies. nih.gov

Quinoxaline (B1680401) Derivatives

Quinoxalines, a class of nitrogen-containing heterocyles, are readily synthesized from the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govchim.itnih.gov this compound can be a precursor to the necessary 1,2-dicarbonyl compound. The aerobic oxidation of deoxybenzoins (benzyl ketones) can be catalyzed by various agents to yield the corresponding benzils (1,2-diketones) with high efficiency. organic-chemistry.org These resulting diketones can then be reacted with aromatic 1,2-diamines in a one-pot synthesis to produce a variety of quinoxaline derivatives. organic-chemistry.org This method offers a straightforward and high-yielding pathway to these important heterocyclic structures. nih.govchim.itorganic-chemistry.org

Table 1: Synthesis of Quinoxaline Derivatives

| Precursor | Reagents | Product Class | Significance |

| This compound (after oxidation to a 1,2-diketone) | o-phenylenediamines | Quinoxaline Derivatives | Important in pharmaceuticals and materials science. nih.govallsubjectjournal.com |

Oxazole (B20620) and Thiazole (B1198619) Derivatives

The synthesis of oxazole and thiazole derivatives often involves the reaction of α-haloketones with amides or thioamides, respectively. chemmethod.comanalis.com.my this compound can be halogenated at the α-position to the carbonyl group to form the corresponding α-haloketone. This intermediate can then be subjected to cyclization reactions. For instance, reaction with urea (B33335) can lead to the formation of oxazole derivatives, while reaction with thiourea (B124793) can yield thiazole derivatives. chemmethod.com These five-membered heterocyclic compounds are known to possess a wide range of biological activities. chemmethod.comanalis.com.mymdpi.com

Table 2: Synthesis of Oxazole and Thiazole Derivatives

| Precursor | Reagents | Product Class |

| α-Halo-Benzyl 2,4-dimethylphenyl ketone | Urea | Oxazole Derivatives |

| α-Halo-Benzyl 2,4-dimethylphenyl ketone | Thiourea | Thiazole Derivatives |

Pyrazole Derivatives

Pyrazoles are another important class of heterocyclic compounds with diverse applications. researchgate.netnih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgdergipark.org.trresearchgate.net While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to such structures through various synthetic manipulations. For example, it can undergo reactions to introduce another carbonyl group or a masked carbonyl equivalent at the appropriate position. The resulting 1,3-dicarbonyl system can then be cyclized with hydrazines to afford a range of substituted pyrazoles. researchgate.netdergipark.org.tr

Triazole and Thiadiazole Derivatives

The synthesis of triazole and thiadiazole derivatives can be achieved through multi-step reaction sequences starting from appropriate precursors. researchgate.netijacskros.commdpi.comutar.edu.my For instance, the acid hydrazide derived from a carboxylic acid can be a key intermediate. While not a direct transformation, the phenyl ring of this compound could be functionalized to introduce a carboxylic acid group, which can then be converted to the corresponding acid hydrazide. This intermediate can then be reacted with various reagents to form triazole or thiadiazole rings. For example, reaction with an isothiocyanate followed by cyclization can lead to 1,2,4-triazole-3-thiol derivatives. mdpi.com Alternatively, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ijacskros.comnih.gov

Building Block in Complex Molecular Architectures and Carbon Skeleton Construction

Beyond its role as a precursor to heterocyclic compounds, this compound serves as a valuable building block for the construction of more complex molecular architectures and the extension of carbon skeletons. libretexts.orgnih.govrsc.orgresearchgate.net Its structure allows for a variety of reactions that can introduce new functional groups and build intricate frameworks.

The presence of the ketone functional group makes it a prime candidate for a multitude of carbon-carbon bond-forming reactions. libretexts.org These reactions are fundamental to the synthesis of complex organic molecules. For example, aldol (B89426) condensations, Grignard reactions, and Wittig reactions can all be employed to extend the carbon chain and introduce new stereocenters. The aromatic rings also provide sites for electrophilic aromatic substitution, allowing for further functionalization and the creation of more elaborate structures.

A key strategy in organic synthesis is the retrosynthetic approach, where a target molecule is mentally broken down into smaller, more readily available fragments. libretexts.orgnih.gov this compound, with its distinct benzyl and dimethylphenyl groups, can be envisioned as a key fragment in the retrosynthesis of larger, more complex molecules. Its synthesis can be achieved through methods like the aryne insertion into unactivated C-C bonds, providing a route to functionalized 2-benzylphenyl ketones. nih.gov The ability to construct this ketone and then further elaborate its structure makes it a powerful tool in the synthetic chemist's arsenal (B13267) for building complex carbon skeletons. libretexts.orgnih.govresearchgate.net

Formation of Carbon-Carbon Bonds (e.g., Aldol Condensation, Wittig Reaction)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Reactions such as the Aldol condensation and the Wittig reaction are fundamental tools for this purpose. The Aldol condensation involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. The Wittig reaction, on the other hand, utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.

For the broader category of aryl ketones, these reactions are well-established. For instance, benzophenone (B1666685) and acetophenone (B1666503) derivatives are commonly used substrates in both Aldol and Wittig reactions. However, specific studies detailing the reactivity, yields, and substrate scope for this compound in these transformations are not present in the current body of scientific literature. Therefore, no specific data tables or detailed research findings can be presented for this particular ketone.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-S)

The introduction of heteroatoms such as nitrogen and sulfur is crucial for the synthesis of a vast array of biologically active molecules and functional materials. The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds from ketone precursors can be achieved through various methods, including reductive amination and reactions with sulfur nucleophiles.

While general methodologies for the formation of C-N and C-S bonds from aryl ketones are widely documented, specific research focusing on this compound as a substrate is not available. Consequently, there are no specific research findings or data to populate a table regarding the role of this compound in carbon-heteroatom bond-forming reactions.

Strategies for Stereoselective Synthesis Involving Aryl Ketones

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals. For aryl ketones, various strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations of aryl ketones often involve the use of chiral catalysts, reagents, or auxiliaries to induce facial selectivity in the attack of a nucleophile on the prochiral carbonyl group. This leads to the preferential formation of one diastereomer or enantiomer over the other. Common examples include asymmetric hydrogenation, alkylation, and aldol reactions.

Despite the extensive research into stereoselective reactions of aryl ketones, there is no specific literature detailing the application of these strategies to this compound. As a result, no data on the diastereomeric ratios or enantiomeric excesses achieved in transformations involving this specific ketone can be provided.

Supramolecular Interactions and Self Assembly of Benzyl 2,4 Dimethylphenyl Ketone Derivatives

Hydrogen Bonding Interactions in Crystal Structures and Solutions

Although a crystal structure for Benzyl (B1604629) 2,4-dimethylphenyl ketone is not available, the potential for hydrogen bonding in its derivatives, particularly those bearing hydroxyl or amide functionalities, is significant. The carbonyl group of the ketone is a primary hydrogen bond acceptor. In derivatives where hydroxyl groups are introduced onto either of the phenyl rings, strong intramolecular or intermolecular O-H···O=C hydrogen bonds would be anticipated. mdpi.comresearchgate.net

Interactive Data Table: Potential Hydrogen Bond Parameters in Benzyl 2,4-dimethylphenyl Ketone Derivatives

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) | Expected Angle (°) |

| O-H (on phenyl ring) | C=O (ketone) | Intramolecular/Intermolecular | 2.5 - 2.8 | 150 - 180 |

| N-H (amide derivative) | C=O (ketone) | Intermolecular | 2.7 - 3.0 | 160 - 180 |

| C-H (aromatic) | C=O (ketone) | Intermolecular | 3.0 - 3.5 | 120 - 160 |

| C-H (methyl) | C=O (ketone) | Intermolecular | 3.2 - 3.6 | 110 - 150 |

Aromatic π-Stacking Interactions and Their Influence on Molecular Packing

The two aromatic rings in this compound provide the basis for significant π-π stacking interactions, which are crucial in dictating the molecular packing in the solid state. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. acenet.edu The relative orientation of the rings can vary, leading to different stacking motifs such as face-to-face or offset (parallel-displaced) stacking. acenet.edu

The substitution pattern on the phenyl rings is known to modulate the strength and geometry of π-stacking. The electron-donating methyl groups on one ring and the nature of the benzyl group will influence the quadrupole moments of the aromatic systems, thereby affecting the preferred stacking arrangement. In related systems, π-stacking has been shown to play a key role in controlling the stereoselectivity of reactions and in the formation of defined supramolecular architectures. mdpi.com The interplay between hydrogen bonding and π-stacking would be a critical factor in determining the final crystal structure of any derivative.

Chalcogen Bonding and Other Non-Covalent Interactions

While less common than hydrogen bonding, chalcogen bonding could be engineered into derivatives of this compound. This type of interaction involves a chalcogen atom (such as sulfur, selenium, or tellurium) acting as an electrophilic center. By introducing a chalcogen-containing substituent, for example, a thioether or a selenoether, on one of the aromatic rings, it would be possible to direct the formation of specific intermolecular contacts with the carbonyl oxygen or other nucleophilic sites.

The strength of the chalcogen bond generally increases with the polarizability of the chalcogen atom (Te > Se > S). These interactions are highly directional and can be a powerful tool in crystal engineering to create specific supramolecular assemblies.

Other non-covalent interactions that could play a role in the crystal packing of this compound derivatives include van der Waals forces and C-H···π interactions, where a C-H bond from an alkyl group or another aromatic ring interacts with the face of a phenyl ring.

Self-Assembly Processes and Formation of Supramolecular Architectures

The combination of the various non-covalent interactions discussed above—hydrogen bonding, π-stacking, and potentially chalcogen bonding—provides a toolkit for the rational design of self-assembling systems based on this compound derivatives. The process of self-assembly is a spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy. nih.govnih.gov

By strategically modifying the functional groups on the parent ketone, it should be possible to program the molecules to form specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.orgresearchgate.net For instance, derivatives with two hydrogen bond donor/acceptor sites could lead to the formation of infinite chains or tapes. The π-stacking interactions between these chains would then govern their packing into layers. The study of such self-assembly processes is fundamental to the development of new functional materials with tailored optical, electronic, or mechanical properties.

Catalytic Applications and Functional Material Design Utilizing Benzyl 2,4 Dimethylphenyl Ketone Analogues

Role in Organic Catalysis (e.g., Organocatalysis, Metal Catalysis)

Benzyl (B1604629) ketone derivatives are pivotal in various catalytic transformations, serving as both reactants and products in reactions that are fundamental to organic synthesis. Their utility spans both metal-catalyzed and organocatalyzed processes.

In the realm of metal catalysis , benzyl ketones are often synthesized through catalytic methods. For instance, the aerobic oxidation of hydrocarbons containing benzyl C-H bonds can be efficiently converted to the corresponding ketones using catalysts like Co-Ni layered double hydroxides, with oxygen as the sole oxidant. rsc.org This method has shown high conversion and selectivity for producing acetophenone (B1666503) from ethylbenzene (B125841), a reaction that highlights a pathway for synthesizing aryl ketones. rsc.org Furthermore, palladium-catalyzed reactions are employed for the oxidation of benzyl alcohols to yield benzyl ketones, demonstrating high selectivity and the potential for catalyst recycling. researchgate.net The α-alkylation of ketones with alcohols, a process to form larger, more complex ketones, can be achieved using various metal catalysts, including those based on iron and copper, through a hydrogen autotransfer mechanism. researchgate.net

In organocatalysis , which avoids the use of metals, derivatives of benzyl ketones are also significant. A notable application is the enantioselective α-benzylation of aldehydes, which can be accomplished by merging a chiral imidazolidinone organocatalyst with a photoredox catalyst. nih.gov This dual catalytic system enables the formation of homobenzylic stereocenters with good yield and high enantioselectivity. nih.gov While direct organocatalytic methods for α-benzylation have been reported, they often require the electrophilic partner to have multiple or electron-rich aryl rings to stabilize the intermediate benzylic carbocations. nih.gov

A synthetic method for tertiary alcohols has been developed based on the formal umpolung addition of aryl ketones with electrophiles, which utilizes a nih.govchemimpex.com-phospha-Brook rearrangement under Brønsted base catalysis. elsevierpure.com This process involves the conversion of aryl ketones into α-hydroxyphosphonates, which then react with electrophiles to produce tertiary alcohols. elsevierpure.com

Design and Synthesis of Ketone-Based Ligands for Catalysis

The carbonyl group of ketones, including structures analogous to Benzyl 2,4-dimethylphenyl ketone, possesses lone pairs of electrons on the oxygen atom, making them potential coordinating sites for metal centers. While not as common as phosphine (B1218219) or amine-based ligands, ketone-containing molecules can be designed as effective ligands for various catalytic applications.

The synthesis of such ligands would typically involve the introduction of additional functional groups to the ketone core structure that can chelate to a metal ion. For a molecule like this compound, this could be achieved by functionalizing either the benzyl or the dimethylphenyl ring with donor atoms such as nitrogen, phosphorus, or additional oxygen-containing moieties. The resulting multidentate ligand could then be complexed with a transition metal.

For example, an air-stable quinoline-derived NNP ligand has been developed to chelate with a manganese catalyst for the efficient α-alkylation of ketones with primary alcohols. researchgate.net This illustrates the principle of incorporating a ketone-reactive functional group within a broader ligand framework to facilitate catalysis. The design of such ligands is crucial for controlling the reactivity and selectivity of the metal center in catalytic cycles.

Advanced Functional Materials Based on Ketone Derivatives

The inherent chemical properties of benzyl ketone analogues make them attractive building blocks for a range of advanced functional materials. Their aromatic rings provide rigidity and opportunities for π-π stacking interactions, while the ketone group offers a site for further chemical modification and introduces polarity.

Derivatives of aromatic ketones are being explored for their potential in optoelectronic applications, owing to their luminescent properties. The introduction of phenyl groups into certain organic radical structures has been shown to modulate their luminescent properties, leading to rare blueshifted emission spectra. nih.gov For instance, the introduction of phenyl and 2,4,6-trimethylphenyl groups to (N-carbazolyl)bis(2,4,6-trichlorophenyl)-methyl (CzBTM) radicals resulted in enhanced photoluminescence quantum yields and improved thermal stability. nih.gov

Furthermore, compounds with a rigid, planar π-electron-rich structure, such as pyrido[3,2,1-jk]carbazol-6-one (PCO) derivatives, are attractive for organoelectronics. researchgate.net The substitution on the PCO core can tune the luminescence from deep-blue to green. researchgate.net Similarly, dipyrroles with a phenylene bridge exhibit intense room-temperature fluorescence in solutions, even when bulky substituents cause the pyrrole (B145914) rings to be non-planar with the central benzene (B151609) ring. researchgate.net These examples suggest that derivatives of this compound could be synthesized to create novel materials with tailored photophysical properties for applications like organic light-emitting diodes (OLEDs).

Table 1: Luminescent Properties of Selected Ketone Analogues and Derivatives

| Compound Class | Key Structural Feature | Observed Luminescent Property | Potential Application | Reference |

| Phenyl-substituted CzBTM radicals | Introduction of phenyl/mesityl groups | Blueshifted emission, enhanced PLQY | OLEDs | nih.gov |

| Pyrido[3,2,1-jk]carbazol-6-one (PCO) derivatives | Planar, π-electron-rich fused rings | Solvatochromic luminescence (blue to green) | Organoelectronics | researchgate.net |

| Dipyrrolylbenzenes | Phenylene-bridged dipyrroles | Intense room-temperature fluorescence | Fluorescent materials | researchgate.net |

The design of chemosensors often relies on molecules that can selectively interact with an analyte, resulting in a detectable signal, such as a change in fluorescence. Ketone derivatives can be incorporated into larger molecular frameworks designed for such purposes.

For example, benzimidazole (B57391) derivatives have been designed and synthesized as fluorescent chemosensors for the detection of nitroaromatic explosives like picric acid. nih.gov These sensors operate based on fluorescence quenching upon binding with the analyte. The synthesis of these sensors involves N-hydrocarbylation, a process that could potentially be adapted to ketone-containing starting materials. nih.gov The ability to detect picric acid at the picogram level highlights the high sensitivity that can be achieved with such systems. nih.gov By functionalizing the aromatic rings of this compound with appropriate receptor units, it is conceivable to develop new chemosensors for various analytes.

Aromatic ketones are important monomers for the synthesis of high-performance polymers. Polyketones are a family of thermoplastics known for their high melting points, resistance to solvents, and good mechanical properties, which arise from the strong intermolecular attractions between the polar ketone groups. wikipedia.org

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance engineering plastics characterized by their excellent thermal stability and mechanical strength, making them suitable for applications in electronics, aerospace, and machinery. nih.gov These polymers are typically synthesized through the polycondensation of bisphenol monomers with difluorinated aromatic ketones. nih.gov A structurally related compound, Benzyl 2,4-dihydroxyphenyl ketone, is noted for its use in polymer chemistry to enhance UV stability. chemimpex.com This suggests that bifunctional derivatives of this compound could serve as monomers for the synthesis of novel PAEKs with specific properties conferred by the dimethylphenyl and benzyl moieties.

Table 2: Properties of Polymers Derived from Ketone-Based Monomers

| Polymer Class | Monomer Type | Key Polymer Properties | Applications | Reference |

| Aliphatic Polyketones | Ethylene, carbon monoxide | High melting point, solvent resistance, good mechanical properties | Engineering plastics | wikipedia.org |

| Poly(aryl ether ketone)s (PAEKs) | Bisphenols, difluorinated aromatic ketones | High strength, heat resistance, dimensional stability | Electronics, aerospace, machinery | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis route for benzyl 2,4-dimethylphenyl ketone, and what factors influence yield optimization?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where 2,4-dimethylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst loading : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic substitution efficiency.

- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize side reactions like polyacylation.

- Temperature control : Reactions at 0–5°C reduce decomposition of reactive intermediates.

- Workup : Neutralization with aqueous HCl and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yield >85% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm) for the benzyl group, while 2,4-dimethylphenyl protons split into distinct peaks (δ 6.8–7.1 ppm) due to meta/para methyl substituents. Methyl groups resonate at δ 2.3–2.5 ppm .

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1660 cm⁻¹ confirms ketone formation.

- Mass Spectrometry : Molecular ion peak at m/z 210 (C₁₅H₁₄O⁺) aligns with the molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of 2,4-dimethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric hindrance : The 2,4-dimethyl groups restrict access to the aromatic ring, reducing nucleophilic substitution rates compared to unsubstituted analogs.

- Electronic effects : Methyl groups donate electron density via hyperconjugation, slightly deactivating the ring and directing electrophiles to the para position.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers .

Q. What strategies resolve discrepancies in reported melting points (e.g., 122°C vs. literature variations)?

- Analysis :

- Purity : Recrystallization from ethanol/water mixtures removes impurities (e.g., unreacted starting materials).

- Polymorphism : Different crystalline forms may arise due to solvent polarity during crystallization.

- Validation : Differential Scanning Calorimetry (DSC) confirms thermal behavior, with sharp endothermic peaks indicating phase transitions .

Q. How does this compound perform as a UV absorber in polymer matrices, and what mechanisms underlie its photostability?

- Photochemical Behavior :

- Energy dissipation : The ketone group absorbs UV light (250–350 nm), undergoing n→π* transitions. Energy is released via non-radiative decay or hydrogen abstraction from adjacent polymer chains.

- Degradation pathways : Prolonged UV exposure may lead to Norrish-type cleavage, monitored via FTIR or HPLC to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products